Methyl 3-(2-chloro-5-nitrophenyl)propanoate
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Overview
Description
Methyl 3-(2-chloro-5-nitrophenyl)propanoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chloro and nitro group on the benzene ring, which is attached to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-chloro-5-nitrophenyl)propanoate typically involves the esterification of 3-(2-chloro-5-nitrophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production of this compound.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Reduction: Methyl 3-(2-amino-5-nitrophenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-(2-chloro-5-nitrophenyl)propanoic acid and methanol.
Scientific Research Applications
Methyl 3-(2-chloro-5-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chloro-5-nitrophenyl)propanoate involves its interaction with various molecular targets depending on the specific application. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps leading to the formation of an amino group. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, resulting in the formation of the corresponding acid and alcohol.
Comparison with Similar Compounds
- Methyl 3-(2-bromo-5-nitrophenyl)propanoate
- Methyl 3-(2-chloro-4-nitrophenyl)propanoate
- Methyl 3-(2-chloro-5-methylphenyl)propanoate
Comparison: Methyl 3-(2-chloro-5-nitrophenyl)propanoate is unique due to the specific positioning of the chloro and nitro groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, the presence of the nitro group in the para position relative to the chloro group can enhance its electrophilic properties, making it more reactive in certain substitution reactions.
Properties
IUPAC Name |
methyl 3-(2-chloro-5-nitrophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-16-10(13)5-2-7-6-8(12(14)15)3-4-9(7)11/h3-4,6H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDXQCXZKLZSRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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